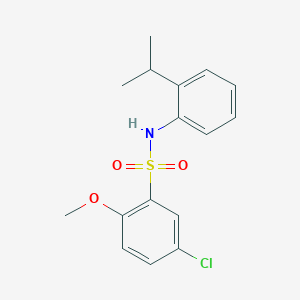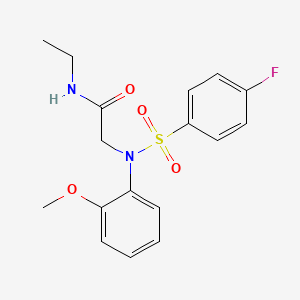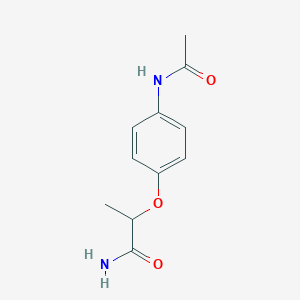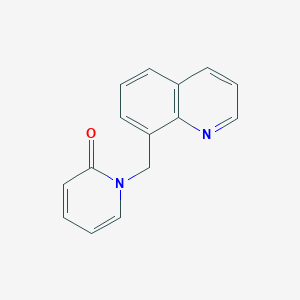
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(thiophen-2-ylmethyl)acetamide, commonly known as FST-100, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FST-100 belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of proteases, enzymes that break down proteins.
Mechanism of Action
FST-100 inhibits the activity of proteases by binding to the active site of the enzyme. This prevents the protease from breaking down proteins, which is essential for the replication of viruses such as HIV. FST-100 has also been shown to inhibit the activity of other proteases, including those involved in the development of cancer.
Biochemical and Physiological Effects:
FST-100 has been shown to have a range of biochemical and physiological effects. In addition to its antiviral and anticancer properties, FST-100 has also been shown to have anti-inflammatory effects. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the primary advantages of FST-100 is its specificity for proteases. This makes it a useful tool for studying the activity of these enzymes in the laboratory. However, one of the limitations of FST-100 is that it can be difficult to synthesize, which can limit its availability for research.
Future Directions
There are several potential future directions for research on FST-100. One area of interest is the development of new antiviral drugs based on FST-100. Another potential direction is the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of FST-100 and its potential applications in the treatment of cancer.
Synthesis Methods
The synthesis of FST-100 involves a multi-step process that begins with the reaction of 4-fluoroaniline with methanesulfonyl chloride to produce 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 2-methoxyaniline to form 2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino). The final step involves the reaction of this intermediate with thiophen-2-ylmethylamine and acetic anhydride to produce FST-100.
Scientific Research Applications
FST-100 has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been in the treatment of viral infections, particularly those caused by the human immunodeficiency virus (HIV). FST-100 has been shown to inhibit the activity of HIV protease, which is essential for the replication of the virus. This makes FST-100 a promising candidate for the development of new antiviral drugs.
properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-19-7-3-2-6-18(19)23(14-20(24)22-13-16-5-4-12-28-16)29(25,26)17-10-8-15(21)9-11-17/h2-12H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCQYXNZWKJMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)

![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)




![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)

![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
